
5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide is a useful research compound. Its molecular formula is C17H28N4OS2 and its molecular weight is 368.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationships and Chemical Synthesis
The chemical compound 5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide, although not directly referenced in available literature, shares structural similarities with compounds explored for their interactions with cannabinoid receptors and other biological targets. Research on related compounds reveals a keen interest in understanding structure-activity relationships, particularly in the context of cannabinoid receptor antagonists and synthetic equivalents for conjugated enynones in the synthesis of pyrazoles and pyrazolines. These studies are foundational in medicinal chemistry, offering insights into the design of compounds with potential therapeutic applications.
For instance, the investigation of pyrazole derivatives as cannabinoid receptor antagonists underscores the importance of specific structural features for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. The detailed exploration of substituents on the pyrazole ring highlights the critical role of molecular architecture in binding affinity and selectivity, suggesting avenues for the development of pharmacological probes or therapeutic agents targeting cannabinoid-mediated physiological processes (Lan et al., 1999).
Similarly, the synthesis of novel fused pyran derivatives incorporating pyrazole moieties under microwave irradiation showcases the innovative approaches being employed in the rapid generation of compound libraries. Such methodologies not only facilitate the discovery of new biological activities but also contribute to the efficiency of chemical synthesis in drug discovery programs (Kalaria et al., 2014).
Antimicrobial and Antiviral Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and antiviral properties, illustrating the potential of such molecules in addressing infectious diseases. The design and synthesis of molecules incorporating pyrazole and piperidine rings, followed by screening for antimicrobial activity, underscore the role of medicinal chemistry in identifying new therapeutic candidates. These efforts are crucial in the ongoing battle against drug-resistant pathogens and emerging infectious diseases.
For example, the creation of a combinatorial library of fused pyran derivatives and their subsequent evaluation against a panel of bacterial and fungal strains demonstrate the potential utility of these compounds as novel antimicrobial agents. Such research endeavors are essential for expanding the arsenal of available antimicrobial therapies (Kalaria et al., 2014).
特性
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS2/c1-13-12-16(20-19-13)21-9-6-14(7-10-21)18-17(22)5-3-2-4-15-8-11-23-24-15/h12,14-15H,2-11H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPYKJKFROJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

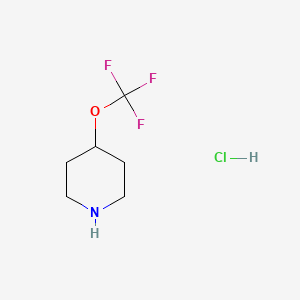
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
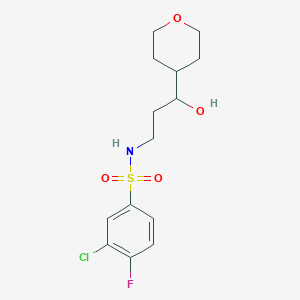
![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)
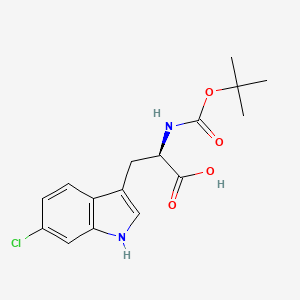
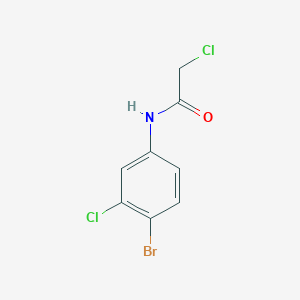
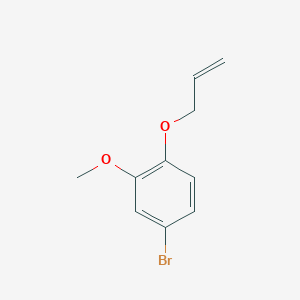
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)


